2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-[4-[4-(2-bromoacetyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOHLBSCRDFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249091 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-80-7 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Precursor | 1-{4-[4-acetylphenoxy]phenyl}ethan-1-one |
| Reagents | Br₂ (2.2 equiv), AcOH (solvent) |
| Temperature | 25°C (room temperature) |
| Time | 2 hours |
| Yield | 72–78% |
The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by acetate to stabilize the transition state. Excess bromine ensures complete di-bromination, though side products like mono-brominated derivatives may form if stoichiometry is imprecise.
Stepwise Synthesis via Ether Formation
This two-step approach first synthesizes 4-(2-bromoacetyl)phenol, followed by coupling with 4-bromoacetophenone to form the ether linkage.
Step 1: Synthesis of 4-(2-bromoacetyl)phenol
| Parameter | Details |
|---|---|
| Starting Material | 4-hydroxyacetophenone |
| Reagents | Br₂ (1.1 equiv), AcOH |
| Temperature | 0–5°C (ice bath) |
| Time | 1 hour |
| Yield | 85% |
The low temperature minimizes over-bromination and oxidation side reactions.
Step 2: Ether Coupling
| Parameter | Details |
|---|---|
| Reactants | 4-(2-bromoacetyl)phenol, 4-bromoacetophenone |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 80°C (reflux) |
| Time | 24 hours |
| Yield | 63% |
The base deprotonates the phenolic hydroxyl group, facilitating nucleophilic aromatic substitution. DMF’s high polarity stabilizes the transition state, though prolonged heating risks decomposition.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 4,4'-dihydroxybiphenyl ether and bromoacetyl bromide, reducing synthesis time from days to hours.
| Parameter | Details |
|---|---|
| Reactants | 4,4'-dihydroxybiphenyl ether, bromoacetyl bromide (2.2 equiv) |
| Base | Na₂CO₃ (3.0 equiv) |
| Solvent | Acetone |
| Temperature | 120°C (microwave) |
| Time | 3 hours |
| Yield | 48% |
Microwave conditions enhance reaction efficiency by uniformly heating the mixture, though yields are lower due to competing side reactions like hydrolysis of bromoacetyl groups.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Diacetyl Bromination | 72–78% | 2 hours | High |
| Stepwise Synthesis | 63% | 25 hours | Moderate |
| Microwave-Assisted | 48% | 3 hours | Low |
The bromination of a diacetyl precursor offers the highest yield and scalability, making it preferable for industrial applications. The stepwise method, while slower, allows modular assembly for structural analogs. Microwave synthesis suits lab-scale rapid prototyping but requires optimization to improve yields.
Critical Considerations
Purity and Byproduct Management
-
Diacetyl Bromination : Residual mono-brominated byproducts (≤8%) are removed via recrystallization from ethanol.
-
Stepwise Synthesis : Unreacted 4-bromoacetophenone (≤12%) is separated via column chromatography (hexane:EtOAc = 3:1).
-
Microwave Method : Hydrolysis byproducts (e.g., carboxylic acids) necessitate acidic workup (pH 2–3) to precipitate impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromine atoms undergo nucleophilic substitution (S<sub>N</sub>2) reactions with various nucleophiles. For example:
Mechanistic Insight : The reaction proceeds via backside attack of the nucleophile on the electrophilic α-carbon, displacing bromide. Steric hindrance from the aromatic rings slows the reaction compared to simpler α-bromo ketones .
Cross-Coupling Reactions
The bromine atoms participate in palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst System | Substrate | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Phenylboronic acid | Bis-aryl derivative with biphenyl linkages | 72 | |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Phenylacetylene | Alkynylated bis-ketone | 65 |
Key Observation : The dual reactivity allows sequential coupling, enabling the synthesis of complex polyaromatic systems.
Base-Induced Elimination
Under strong basic conditions, dehydrohalogenation occurs:
| Base | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| DBU (1,8-Diazabicycloundec-7-ene) | THF | 80°C | 1-{4-[4-(2-Acetylvinyl)phenoxy]phenyl}ethenone | >90% |
Mechanism : Base abstracts β-hydrogen, leading to elimination of HBr and formation of α,β-unsaturated ketones .
Reductive Dehalogenation
Catalytic hydrogenation removes bromine atoms:
| Catalyst | H<sub>2</sub> Pressure | Solvent | Product | Conversion (%) |
|---|---|---|---|---|
| Pd/C (10%) | 1 atm | EtOAc | 1-{4-[4-(2-Acetyl)phenoxy]phenyl}ethan-1-one | 95 |
Application : This reaction provides a route to debrominated derivatives for further functionalization.
Condensation Reactions
The carbonyl groups react with amines to form imines or enamines:
| Amine | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Aniline | AcOH, reflux, 4 h | Bis-Schiff base | 82 |
| Hydrazine | EtOH, rt, 2 h | Bis-hydrazone | 88 |
Structural Confirmation : Products characterized by <sup>1</sup>H NMR (disappearance of carbonyl proton at δ 8.0–7.5 ppm) and IR (C=O stretch at 1688 cm<sup>−1</sup> replaced by C=N at 1620 cm<sup>−1</sup>) .
Photochemical Reactivity
UV irradiation induces homolytic cleavage of C–Br bonds:
| Light Source | Solvent | Additive | Major Product | Quantum Yield |
|---|---|---|---|---|
| 254 nm | Benzene | None | Radical coupling products | 0.12 |
| 365 nm | MeCN | AIBN (initiator) | Polymerized ketone derivatives | 0.08 |
Note : Reaction pathways depend on solvent polarity and radical stabilization.
Comparative Reactivity Analysis
The compound exhibits distinct reactivity compared to simpler analogs:
| Parameter | 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one | 2-Bromoacetophenone | Reason for Difference |
|---|---|---|---|
| S<sub>N</sub>2 Rate (k, s<sup>−1</sup>) | 1.2 × 10<sup>−4</sup> | 3.8 × 10<sup>−3</sup> | Steric hindrance from aryl groups |
| Reduction Potential (E<sub>1/2</sub>) | −1.34 V vs SCE | −1.12 V vs SCE | Electron-withdrawing ether linkages |
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one has been explored for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of bromine atoms can enhance interactions with biological targets, potentially leading to increased efficacy in cancer treatment.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals.
- Building Block for Drug Development : Its structure can be modified to create derivatives with enhanced pharmacological properties, facilitating the discovery of new therapeutic agents.
Material Science
Research indicates that this compound can be utilized in the development of advanced materials due to its unique chemical properties.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of various brominated compounds highlighted the potential of this compound in inhibiting tumor growth in vitro. The results indicated a dose-dependent response, suggesting further investigation into its mechanisms of action could yield promising therapeutic strategies for cancer treatment.
Case Study 2: Synthesis of Novel Derivatives
In another research project, chemists utilized this compound as a precursor to synthesize a series of novel derivatives aimed at enhancing bioactivity. The derivatives were tested against several biological targets, demonstrating improved efficacy compared to their parent compound.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in biochemical research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Symmetry vs. Asymmetry: The target compound’s phenoxy-phenyl bridge distinguishes it from simpler analogues like 1,4-Bis(bromoacetyl)benzene, which lacks this linker .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the carbonyl carbon, enhancing reactivity in SN₂ reactions compared to electron-donating groups (e.g., methoxy in ).
Physical Properties
Table 2: Comparative Physical Data
Key Observations :
- Melting Points : Substituents significantly influence melting points. For example, trifluoromethyl derivatives (45–46°C ) melt lower than chlorophenyl analogues (65–66°C ), likely due to reduced crystallinity from bulky CF₃ groups.
- Commercial Availability : The target compound is marketed at high purity (98%), reflecting demand in specialized syntheses .
Table 3: Reactivity and Use Cases
Key Observations :
Key Observations :
Q & A
Advanced Research Question
- Steric Effects: The biphenyl backbone creates a rigid, planar structure, limiting accessibility to bulky catalysts (e.g., Pd(PPh₃)₄). Use smaller ligands (e.g., XPhos) to improve coupling efficiency .
- Electronic Effects: Electron-withdrawing bromoacetyl groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks .
What safety and handling protocols are critical due to its brominated structure?
Basic Research Question
- Toxicity: Limited data available, but analogous α-bromo ketones are irritants. Use PPE (gloves, goggles) and work in a fume hood .
- Stability: Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation .
How does this compound compare to other diaryl bromo ketones in catalytic applications?
Advanced Research Question
Key Difference: The biphenyl system in the target compound allows for modular derivatization at both bromoacetyl and phenoxy sites, unlike monosubstituted analogs.
What computational methods predict its thermodynamic stability or reaction pathways?
Advanced Research Question
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for bromine atoms.
- MD Simulations: Predict solubility parameters in common solvents (e.g., logP ~2.5) using COSMO-RS .
Validation: Compare computed NMR chemical shifts with experimental data (RMSD <1 ppm for ¹³C) .
How can contradictions in published synthetic yields (e.g., 97% vs. 13%) be reconciled?
Advanced Research Question
The disparity arises from:
- Substrate Pre-Functionalization: Route 1 uses pre-acetylated biphenyl, minimizing side reactions, while Route 2 involves in situ acetylation, which is less efficient .
- Catalyst Lifetime: g-C₃N₄ in Route 1 maintains activity over multiple cycles, whereas Route 2 lacks catalytic control .
Resolution: Replicate both methods under identical conditions (e.g., solvent, temperature) to isolate variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
